(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester
Description
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with an ethylamino group at the 4-position, esterified with a benzyl group. Carbamates of this type are commonly explored in medicinal chemistry as intermediates or bioactive molecules due to their stability and ability to modulate pharmacokinetic profiles .
Properties
IUPAC Name |
benzyl N-[4-(ethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17-14-8-10-15(11-9-14)18-16(19)20-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFIZSDSWBYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the formation of esters under relatively mild conditions . This method typically employs carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). for more sustainable and safer conditions, Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) can be used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The choice of reagents and solvents is optimized to balance cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often carried out in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmacological Applications
-
Antiparasitic Activity :
- The compound has been studied for its potential as an inhibitor of the Plasmodium falciparum PFT (PfPFT), which is crucial for the survival of malaria parasites. Research indicates that derivatives of this compound exhibit significant inhibition at low concentrations, suggesting its use in developing new antimalarial therapies .
- Cholesterol Biosynthesis Inhibition :
- Antifungal Properties :
- Potential in Diabetes Management :
Synthesis and Derivatives
The synthesis of this compound involves various methodologies that enhance its pharmacological properties:
- Prodrug Formation : The compound is often used as a prodrug to enhance bioavailability and facilitate cellular uptake. The benzyl ester group can be cleaved by cellular esterases to release the active form of the drug .
- Diversity in Substituents : Modifications to the ethylamino and cyclohexyl groups can lead to derivatives with improved efficacy against specific targets like PfPFT or OSC .
Table 1: Summary of Research Findings on this compound
Example Case Study
In a study published by Schlitzer et al., various derivatives of this compound were tested for their ability to inhibit PfPFT. The results showed that certain modifications led to more potent inhibitors, with one derivative achieving an 86% inhibition rate at a concentration of 5 nM . This highlights the importance of structural diversity in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Amino Group Modifications: The ethylamino group in the target compound contrasts with bulkier substituents (e.g., isopropyl in ), which may reduce metabolic clearance but limit blood-brain barrier penetration. Introduction of a 2-hydroxyethyl group () enhances solubility, making it suitable for aqueous formulations.
- Reactive Moieties: The chloro-acetyl group in enables nucleophilic substitution reactions, useful in prodrug design or covalent inhibitor synthesis. Pyrrolidinone-containing analogs () exhibit hydrogen-bonding capacity, influencing binding to proteases or kinases.
Stereochemical Variations :
- Compounds like trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester () demonstrate how ring size and stereochemistry affect conformational stability and target selectivity.
Biological Activity
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is an organic compound classified under carbamates, notable for its unique structure that includes a benzyl ester group attached to a carbamic acid moiety, which is further linked to a cyclohexyl ring substituted with an ethylamino group. This structural configuration renders it a subject of interest in various chemical and biological research domains, particularly for its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound can be expressed as follows:
- Molecular Formula : CHNO
- Molecular Weight : 262.35 g/mol
The compound's mechanism of action involves its interaction with specific molecular targets, primarily enzymes and receptors. It may function as an inhibitor or activator within various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation. The precise mechanism is contingent on the biological context and the specific targets involved.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in the context of lymphomas and leukemias. The compound may inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Enzyme Interaction : Studies indicate that it may interact with specific enzymes, impacting their activity and thereby influencing various metabolic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester | Moderate anti-inflammatory | Methyl substitution affects potency |
| (4-Dimethylamino-cyclohexyl)-carbamic acid benzyl ester | High antitumor activity | Dimethyl substitution enhances enzyme inhibition |
| (4-Ethylamino-cyclohexyl)-carbamic acid methyl ester | Lower activity than benzyl ester | Methyl group reduces interaction with targets |
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of this compound in a mouse model of diffuse large B-cell lymphoma. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed decreased cell proliferation markers, suggesting effective tumor suppression mechanisms at play .
Case Study 2: Inflammatory Response Modulation
In vitro studies assessed the compound's impact on macrophage activation. Results indicated that treatment with this compound significantly reduced pro-inflammatory cytokine production in response to lipopolysaccharide stimulation. This suggests a potential role in managing inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
